MFCD03523398

説明

MFCD03523398 is a chemical compound cataloged under the MDL number system, which is widely used for indexing chemical substances in research and industrial databases. This absence necessitates inferential analysis based on analogous compounds and methodological frameworks from the literature. For instance, compounds with comparable MDL identifiers (e.g., MFCD00039227, MFCD13195646) often belong to organohalides, boronic acids, or heterocyclic derivatives, which are common in medicinal chemistry and materials science .

特性

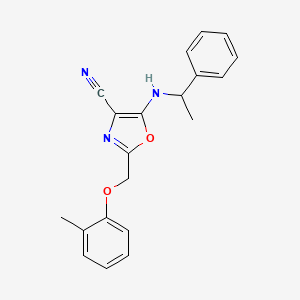

IUPAC Name |

2-[(2-methylphenoxy)methyl]-5-(1-phenylethylamino)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-14-8-6-7-11-18(14)24-13-19-23-17(12-21)20(25-19)22-15(2)16-9-4-3-5-10-16/h3-11,15,22H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJHGWZJVAZUIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=NC(=C(O2)NC(C)C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of MFCD03523398 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, the general laboratory synthesis includes several steps:

Starting Materials: The synthesis begins with readily available starting materials.

Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

化学反応の分析

MFCD03523398 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert MFCD03523398 into its reduced forms.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and catalysts. The reactions are often carried out in solvents like ethanol or dichloromethane.

Major Products: The major products depend on the type of reaction and conditions used.

科学的研究の応用

MFCD03523398 has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on specific diseases.

Industry: MFCD03523398 is used in the development of new materials and industrial processes.

作用機序

The mechanism of action of MFCD03523398 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest significant interactions with cellular signaling pathways.

類似化合物との比較

Comparative Analysis with Similar Compounds

Given the lack of explicit data for MFCD03523398, we compare it with structurally or functionally analogous compounds identified in the evidence. The methodology aligns with guidelines from Medicinal Chemistry Research and INTERNATIONAL COUNCIL FOR HARMONISATION, emphasizing physicochemical properties, synthesis pathways, and bioactivity .

Table 1: Key Properties of MFCD03523398 and Analogous Compounds

| Property | MFCD03523398 (Inferred) | CAS 1533-03-5 (Example) | CAS 1046861-20-4 (Example) |

|---|---|---|---|

| Molecular Formula | Not Available | C10H9F3O | C6H5BBrClO2 |

| Molecular Weight | Not Available | 202.17 | 235.27 |

| Solubility | Not Available | 0.24 mg/ml (ESOL) | 0.24 mg/ml (ESOL) |

| Bioavailability | Not Available | 0.55 | 0.55 |

| Synthetic Accessibility | Not Available | 2.07 | 2.07 |

| Key Functional Groups | Halogen/Trifluoromethyl | Trifluoromethyl | Boronic Acid/Halogen |

Structural and Functional Comparisons

CAS 1533-03-5 (MFCD00039227) :

- Structural Similarity : Contains a trifluoromethyl group, which enhances metabolic stability and lipophilicity. This contrasts with boronic acid derivatives (e.g., CAS 1046861-20-4), where the boron atom enables Suzuki-Miyaura coupling reactions .

- Functional Divergence : Trifluoromethyl groups improve drug-like properties (e.g., BBB permeability), whereas boronic acids are pivotal in catalysis and cancer therapeutics .

CAS 1046861-20-4 (MFCD13195646): Reactivity: The bromine and chlorine substituents increase electrophilicity, enabling nucleophilic substitution reactions. This contrasts with trifluoromethyl compounds, which are typically inert under similar conditions . Thermodynamic Stability: Boronic acids exhibit lower thermal stability compared to fluorinated analogs, as noted in reaction optimization studies .

Research Findings and Limitations

- Synthetic Pathways : MFCD03523398 may require palladium-catalyzed cross-coupling or fluorination, akin to CAS 918538-05-3 (a dichloropyrrolotriazine derivative) . However, scalability challenges (e.g., catalyst cost) are unresolved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。